2-Bromo-4-cyanothiazole
CAS No.: 848501-90-6
Cat. No.: VC3356475
Molecular Formula: C4HBrN2S
Molecular Weight: 189.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 848501-90-6 |
---|---|
Molecular Formula | C4HBrN2S |
Molecular Weight | 189.04 g/mol |
IUPAC Name | 2-bromo-1,3-thiazole-4-carbonitrile |
Standard InChI | InChI=1S/C4HBrN2S/c5-4-7-3(1-6)2-8-4/h2H |
Standard InChI Key | HTVHRNHOLJNKNO-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)Br)C#N |
Canonical SMILES | C1=C(N=C(S1)Br)C#N |
Introduction
2-Bromo-4-cyanothiazole is a chemical compound with the molecular formula C4HBrN2S and a molecular weight of 189.03 g/mol. It is identified by the CAS number 848501-90-6 and is also known as 2-bromo-1,3-thiazole-4-carbonitrile or 2-bromothiazole-4-carbonitrile . This compound belongs to the thiazole family, which is a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.
Synthesis and Applications
The synthesis of 2-bromo-4-cyanothiazole typically involves the bromination of 4-cyanothiazole. This process can be achieved through various chemical reactions, often involving halogenation agents in suitable solvents. The compound is of interest in organic synthesis due to its potential as an intermediate for the preparation of more complex molecules, particularly in pharmaceutical and materials science applications.
Safety and Handling
Handling 2-bromo-4-cyanothiazole requires caution due to its potential toxicity and reactivity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended handling procedures. The compound's safety data sheet (SDS) should be consulted for detailed information on hazards and safe handling practices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume